3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-8(2)5-14-4-3-9(13-14)6-15-7-10(11)12/h3-4,8,10H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVUZBAWSBXWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)COCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Modified Horner-Wadsworth-Emmons Reagents
Patent CN111362874B outlines a cyclization strategy using 2,2-difluoroacetyl halides and α,β-unsaturated esters under basic conditions. While the original method targets 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, adaptations for the target compound involve:
- Replacing methylhydrazine with isobutylhydrazine to install the 1-isobutyl group.
- Substituting the α,β-unsaturated ester with ethyl 3-(2,2-difluoroethoxy)acrylate to introduce the side chain.
Key steps :
- Addition-Hydrolysis : React 2,2-difluoroacetyl chloride with ethyl 3-(2,2-difluoroethoxy)acrylate in the presence of sodium iodide and triethylamine.
- Cyclization : Treat the resulting α-difluoroacetyl intermediate with isobutylhydrazine at −30°C to −20°C, followed by acidification.
Challenges :
- Regioselectivity : Competing formation of 5-substituted isomers (e.g., 5-(difluoroethoxy)methyl derivatives) necessitates precise temperature control (−30°C) and catalytic additives (e.g., KI).
- Purification : Recrystallization from aqueous ethanol (40% v/v) achieves >99% purity but reduces yields to 75–80%.
Two-Phase Ring-Closing Reaction (WO2014120397A1)
This method employs a Claisen condensation followed by orthoester coupling and weak base-assisted cyclization :
Procedure :
- Claisen Reaction : Ethyl difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride to form an alkoxymethylene intermediate.
- Cyclization : The intermediate undergoes ring closure with isobutylhydrazine in a toluene/water biphasic system using potassium carbonate as a base.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | −10°C to 0°C | Minimizes isomerization |
| Base | K₂CO₃ | Suppresses 5-isomer formation |
| Solvent Ratio | Toluene:H₂O (3:1) | Enhances phase separation |
Outcome :
Direct Alkylation of Pyrazole Intermediates (EP1541561A1)
A less common approach involves alkylating a preformed pyrazole core:
- Synthesize 1-isobutyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation.
- Introduce the (2,2-difluoroethoxy)methyl group via Mitsunobu reaction with 2,2-difluoroethanol.
Limitations :
- Low Efficiency : Mitsunobu conditions (DIAD, PPh₃) yield <50% due to side reactions.
- Cost : 2,2-Difluoroethanol is expensive compared to acyl halide precursors.
Critical Analysis of Methodologies
Yield and Scalability
Isomer Control
- Low-Temperature Cyclization (−30°C) favors the 3-substituted isomer by slowing kinetic pathways to the 5-isomer.
- Weak Bases (K₂CO₃) reduce enolate formation, minimizing side reactions.
Industrial and Environmental Considerations
Solvent Selection
Catalytic Additives
- KI or NaI : Enhance reaction rates but complicate waste streams due to halide residues.
Chemical Reactions Analysis
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group plays a crucial role in its activity, influencing the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 3-[(2,2-Difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole | 1: Isobutyl; 3: (2,2-DFE)methyl | C₁₀H₁₅F₂N₂O | 203.24 | Discontinued; moderate lipophilicity |
| 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole (HR448836) | 1: Methyl; 3: 2,2-DFE; 4: Nitro | C₆H₇F₂N₃O₃ | 207.13 | Nitro group enhances reactivity |
| 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole (10-F509916) | 1: Isopropyl; 3: (2,2,2-TFE)methyl | C₉H₁₃F₃N₂O | 222.21 | Higher fluorine content; increased electronegativity |
| 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole | 1: 4-Fluorobenzyl; 3: Dichlorophenyl | C₂₃H₁₇Cl₂FN₂O | 427.30 | Bulky aromatic substituents; agrochemical potential |
Key Structural and Functional Differences
Electron-Withdrawing Effects
- The 2,2-difluoroethoxy group in the target compound provides moderate electron-withdrawing effects, which may influence binding interactions in biological systems.
- The nitro group in HR448836 () significantly increases reactivity, making it suitable for further functionalization (e.g., reduction to amines). However, nitro groups are associated with toxicity risks, which may limit pharmaceutical applications.
Steric and Lipophilicity Considerations
- The isobutyl group (branched C₄ alkyl) in the target compound offers greater steric bulk compared to the isopropyl (C₃) group in 10-F509916. This difference may impact membrane permeability and binding pocket interactions .
- The dichlorophenyl and 4-fluorobenzyl substituents in the aromatic analog () contribute to high lipophilicity (logP > 4), suggesting utility in agrochemicals or CNS-targeting drugs but posing challenges for aqueous solubility .
Pharmacological Potential
Agrochemical Relevance
- The bulky aromatic analog () demonstrates structural similarity to commercial fungicides, where halogenated aryl groups improve resistance to environmental degradation .
Biological Activity
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole (CAS No. 1856020-64-8) is a chemical compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.
- Molecular Formula : C10H16F2N2O
- Molecular Weight : 218.24 g/mol
- IUPAC Name : 3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethoxy group enhances the compound's binding affinity and selectivity towards its targets, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially modulates receptor activity, influencing various biological processes.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole compounds against various bacterial strains, suggesting that this compound could possess similar properties due to structural similarities with other active pyrazoles .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds can inhibit inflammatory mediators and pathways, making them candidates for treating inflammatory diseases. The specific role of this compound in this context remains an area for further investigation .
Case Studies and Research Findings
Q & A
Q. Optimization strategies :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole ring formation | LiHMDS, THF, -78°C | 65–75 | |
| Alkylation | 2,2-Difluoroethyl bromide, K₂CO₃, DMF | 82 |
Basic: What handling and storage protocols are critical for this compound?
Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the difluoroethoxy group .
- Safety measures :
Advanced: How can structural integrity be confirmed post-synthesis?
Answer:
Multi-technique validation :
Q. Table 2: Key Spectroscopic Signatures
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | Isobutyl CH₂ at δ 1.8–2.1 ppm | |
| ¹³C NMR | Pyrazole C3 at δ 140–150 ppm |
Advanced: How to resolve contradictions in biological activity data across pyrazole derivatives?
Answer:
Systematic approaches :
- Structure-activity relationship (SAR) studies : Compare substituent effects using logP calculations (e.g., difluoroethoxy increases hydrophobicity by ~0.5 units) .
- Computational modeling : Perform DFT simulations to assess electronic effects (e.g., fluorine’s electron-withdrawing impact on pyrazole ring reactivity) .
- Statistical validation : Apply multivariate regression to isolate variables (e.g., substituent size vs. metabolic stability) .
Case study : Derivatives with bulkier substituents show reduced CYP450 inhibition but lower solubility—balance via PEGylation .
Advanced: What strategies enhance pharmacological properties while maintaining metabolic stability?
Answer:
Functional group engineering :
Q. In vitro screening :
- Microsomal assays : Monitor phase I metabolism (CYP3A4/2D6) using LC-MS to identify labile sites .
- Plasma stability : Incubate with human plasma (37°C, pH 7.4) to assess ester hydrolysis rates .
Advanced: How to analyze conflicting data in substituent electronic effects?
Answer:
Controlled experimentation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
